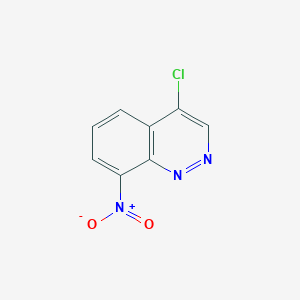

4-Chloro-8-nitrocinnoline

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

2096-41-5 |

|---|---|

Molekularformel |

C8H4ClN3O2 |

Molekulargewicht |

209.59 g/mol |

IUPAC-Name |

4-chloro-8-nitrocinnoline |

InChI |

InChI=1S/C8H4ClN3O2/c9-6-4-10-11-8-5(6)2-1-3-7(8)12(13)14/h1-4H |

InChI-Schlüssel |

AWJCTBUJNXLTTL-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])N=NC=C2Cl |

Herkunft des Produkts |

United States |

Overview of Cinnoline Systems in Heterocyclic Chemistry

Cinnoline (B1195905), also known as 1,2-benzodiazine, is an aromatic heterocyclic compound composed of a benzene (B151609) ring fused to a pyridazine (B1198779) ring. evitachem.com This bicyclic system, containing two adjacent nitrogen atoms, is a significant scaffold in medicinal and synthetic chemistry. pnrjournal.compnrjournal.comnih.govijariie.com Cinnoline is isomeric with other diazanaphthalenes like phthalazine, quinazoline, and quinoxaline, and is an isostere of quinoline (B57606) and isoquinoline. nih.govijariie.com

First synthesized by V. Richter in 1883, the cinnoline nucleus has been the subject of extensive research due to the diverse pharmacological activities exhibited by its derivatives. innovativejournal.in These activities include antimicrobial, anti-inflammatory, anticancer, and antimalarial properties. pnrjournal.comijariie.com The reactivity of the cinnoline ring system is influenced by the two nitrogen heteroatoms and the fused benzene ring, allowing for electrophilic substitution on the benzene portion and nucleophilic substitution on the pyridazine ring. pnrjournal.com The development of synthetic methodologies for cinnoline and its derivatives has been a continuous area of focus, leading to a wide array of functionalized compounds with potential applications in various fields of chemical science. nih.govresearchgate.net

Synthetic Methodologies for 4 Chloro 8 Nitrocinnoline and Analogous Structures

Classical Synthesis of 4-Chloro-8-nitrocinnoline

A known method for the preparation of this compound involves the treatment of 8-nitro-4-hydroxycinnoline with phosphorus oxychloride. This reaction results in the substitution of the hydroxyl group at the 4-position with a chlorine atom, yielding the target compound. This synthetic approach was reported in a 1949 publication, which also noted that the resulting golden leaflets are susceptible to hydrolysis upon storage.

Advanced Synthetic Concepts

Modern organic synthesis provides a range of powerful tools for the construction of complex molecules like this compound. While specific applications of these methods to this exact molecule are not extensively documented, the principles are highly relevant for the synthesis of the cinnoline (B1195905) core and the introduction of the required functional groups.

Transition metal-catalyzed C-H activation and annulation reactions have become a cornerstone of modern heterocyclic synthesis due to their efficiency and atom economy. These methods allow for the direct formation of carbon-carbon and carbon-heteroatom bonds, providing streamlined routes to complex scaffolds.

Rhodium (Rh)-Catalyzed Reactions: Rhodium catalysts have been effectively used in the synthesis of cinnoline derivatives. For instance, Rh(III)-catalyzed C-H activation and annulation of N-aryl cyclic hydrazides with vinyl acetate (B1210297) can produce 1,2-phthaloyl-protected cinnolines. rsc.org This approach involves a twofold C-H activation and a [4+2] annulation. Furthermore, Rh(III) catalysis can facilitate the synthesis of cinnolinium salts through the C-H activation and annulation of 2-phenyl-2H-indazoles with internal alkynes. nih.gov The development of novel 12H-indazolo[2,1-a]cinnolin-12-ones has also been achieved through Rh(III)-catalyzed tandem C-H activation/annulation of 2-phenylindazolones with diazo compounds under mild conditions. researchgate.net

Ruthenium (Ru)-Catalyzed Reactions: Ruthenium catalysts offer a cost-effective and efficient means for constructing cinnoline-fused systems. A notable example is the Ru(II)-catalyzed cascade C-H activation/annulation of N-aryl-pyrazolidinones with sulfoxonium ylides, which yields cinnoline-fused pyrazolidinones under simple and rapid conditions. rsc.org Additionally, the synthesis of cinnoline-fused diones can be accomplished through a Ru-catalyzed regioselective deoxygenation-oxidative annulation of propargyl alcohols with phthalazinones and pyridazinones. rsc.org

Iridium (Ir)-Catalyzed Reactions: Iridium catalysts have also been employed in the synthesis of cinnoline-containing polycyclic compounds. For example, both Ru(II) and Ir(III) catalysts have been shown to be effective in the C-H bond activation and annulation of cyclic amides with 1,3-diketone-2-diazo compounds to form phthalazino[2,3-a]cinnoline-8,13-diones. nih.govacs.org A highly efficient iridium-catalyzed cascade annulation of pyrazolones and sulfoxonium ylides provides access to various pyrazolo[1,2-α]cinnoline derivatives. acs.org

These metal-catalyzed strategies, while not explicitly reported for this compound, represent a powerful and versatile toolbox for the synthesis of the core cinnoline structure, which could then be further functionalized to introduce the chloro and nitro groups.

Electrochemical methods offer a green and often highly selective alternative to traditional chemical reagents for oxidation and reduction reactions. These techniques are particularly relevant to the synthesis and modification of nitro-aromatic compounds.

Electrochemical Reduction of Nitroaromatics: The electrochemical reduction of nitroaromatic compounds is a well-studied process that can lead to a variety of products, including anilines, hydroxylamines, and nitroso compounds, depending on the reaction conditions such as pH and electrode potential. acs.org This methodology is significant as nitroaromatics are common pollutants, and their electrochemical reduction can be a method for their remediation. rsc.orgresearchgate.net For synthetic purposes, the controlled electrochemical reduction of a nitro group on a cinnoline ring could provide access to the corresponding amino-cinnoline, a versatile intermediate for further chemical transformations. The process often involves a series of electron and proton transfer steps. dtic.mil Recent advancements have focused on developing efficient and selective electrocatalysts, including non-precious metal alloys like CuNi, for the hydrogenation of nitrobenzene (B124822) to aniline. bohrium.com

Electrochemical Oxidation for Synthesis: Electrochemical oxidation can be used to prepare nitroaromatic compounds. For instance, an electrochemical approach for the nitration of aromatic compounds using NBu₄NO₂ as both a supporting electrolyte and a safe nitro source has been developed. nih.gov This method involves the electrochemical oxidation of nitrite (B80452) to NO₂, which then acts as the nitrating agent. Such a strategy could potentially be applied to a pre-formed 4-chlorocinnoline (B183215) to introduce the nitro group at the 8-position, although regioselectivity would be a critical consideration. Another application of electrochemical oxidation is in nucleophilic aromatic substitution reactions, where the oxidation of a σ-complex can lead to the formation of alkyl-substituted nitroaromatic compounds. nih.govacs.org

The principles of electrochemical synthesis offer promising avenues for the clean and controlled synthesis of nitro-substituted heterocyclic compounds like this compound, either through the reduction of a nitro group to an amine for further functionalization or through direct electrochemical nitration.

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-4 Position

The chlorine atom at the C-4 position of this compound is highly susceptible to displacement by various nucleophiles. This reactivity is a direct consequence of the electronic structure of the molecule, where the C-4 position is activated towards nucleophilic attack.

This compound readily reacts with oxygen-based nucleophiles, such as phenol (B47542), to yield the corresponding ether derivatives. In a notable reaction, treatment of this compound with phenol and ammonium (B1175870) carbonate resulted in the formation of 8-nitro-4-phenoxycinnoline. rsc.org Interestingly, the reaction conditions can be finely tuned; in a slightly modified experiment, the 4-phenoxy derivative was obtained as the sole product. rsc.org This type of transformation is a classic example of nucleophilic aromatic substitution, where the phenoxide ion displaces the chloride. The synthesis of related aryloxy compounds, such as m-aryloxy phenols and 4-aryloxy coumarins, also proceeds through a similar nucleophilic aromatic substitution mechanism. mdpi.comrsc.org

| Reactant | Nucleophile/Reagents | Product | Reference |

|---|---|---|---|

| This compound | Phenol, Ammonium Carbonate | 8-Nitro-4-phenoxycinnoline | rsc.org |

The activated C-4 chloro group also demonstrates significant reactivity with a range of nitrogen-based nucleophiles. Early research showed that reacting this compound with phenol and ammonium carbonate could produce a mixture containing 8-nitro-4-aminocinnoline, alongside the phenoxy derivative. rsc.org The formation of the amino compound proceeds via nucleophilic attack by ammonia (B1221849) (generated from the ammonium carbonate). Subsequent studies demonstrated that 4-phenoxy-cinnoline derivatives can be converted to the corresponding 4-aminocinnolines in good yield by treatment with fused ammonium acetate. rsc.org This highlights a two-step pathway to access the 4-amino derivative from the 4-chloro precursor. The direct reaction of chloroquinolines with amines is a well-established method for synthesizing amino-substituted heterocyclic compounds. researchgate.net

| Reactant | Nucleophile/Reagents | Product | Reference |

|---|---|---|---|

| This compound | Ammonium Carbonate, Phenol | 8-Nitro-4-aminocinnoline | rsc.org |

| 8-Nitro-4-phenoxycinnoline | Fused Ammonium Acetate | 8-Nitro-4-aminocinnoline | rsc.org |

The high reactivity of the C-4 position in this compound is profoundly influenced by the presence of the electron-withdrawing nitro group at the C-8 position. In nucleophilic aromatic substitution (SNAr), the rate-determining step is typically the initial attack of the nucleophile on the electron-poor aromatic ring, which disrupts aromaticity and forms a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com

Strong electron-withdrawing groups, such as the nitro group (–NO₂), are crucial for stabilizing this anionic intermediate through resonance and inductive effects. masterorganicchemistry.comtcichemicals.com For the reaction to be significantly accelerated, these groups must be positioned ortho or para to the leaving group. masterorganicchemistry.com In the case of this compound, the nitro group is para to the chloro substituent. This geometric arrangement allows the negative charge of the Meisenheimer intermediate to be delocalized onto the electronegative oxygen atoms of the nitro group, providing substantial stabilization. masterorganicchemistry.com This stabilization lowers the activation energy of the reaction, making the substitution process much faster compared to an unactivated or meta-activated system. masterorganicchemistry.com Studies on analogous nitroquinoline systems confirm that the nitro group activates the aromatic ring towards nucleophilic attack, facilitating substitution reactions. mdpi.com

Transformations and Derivatizations Involving the Nitro Group at the C-8 Position

Beyond its role in activating the C-4 position, the nitro group at C-8 is itself a versatile functional group that can undergo various chemical transformations, most notably reduction to an amino group.

The reduction of an aromatic nitro group to a primary amine is a fundamental and widely used transformation in organic synthesis. This reaction is readily applicable to 8-nitrocinnoline (B1626358) derivatives. For example, after the substitution of the C-4 chlorine, the resulting 8-nitro-4-aminocinnoline can be further transformed. The reduction of this compound to 4,8-diaminocinnoline was successfully achieved using iron and aqueous ferrous sulfate (B86663) as the reducing agent. rsc.org This method is noted for being mild, which is crucial for preserving other functional groups on the sensitive heterocyclic ring. rsc.org Similarly, various nitroquinolines are easily reduced to the corresponding aminoquinolines in high yields using reagents like stannous chloride under mild conditions, a method that tolerates a variety of other functional groups, including halogens. mdpi.com The synthesis of 8-aminoquinoline (B160924) itself often involves the reduction of 8-nitroquinoline. wikipedia.org

| Reactant | Reagents | Product | Reference |

|---|---|---|---|

| 8-Nitro-4-aminocinnoline | Iron, Aqueous Ferrous Sulfate | 4,8-Diaminocinnoline | rsc.org |

| Nitroquinolines (general) | Stannous Chloride | Aminoquinolines | mdpi.com |

While reduction to an amine is the most common transformation, the nitro group can participate in other reactions. In related nitro-heterocyclic systems, the conversion of a nitro group to a nitroso group has been observed. For instance, the reaction of 2-nitrobenzo[c]cinnoline 6-oxide with hydroxylamine (B1172632) in the presence of a base yielded 2-nitrosobenzo[c]cinnoline 6-oxide. dergipark.org.tr Furthermore, studies on the vicarious nucleophilic substitution (VNS) of hydrogen in nitroquinolines have also documented a nitro/nitroso conversion, illustrating that this transformation is possible within these types of electron-deficient heterocyclic frameworks. mdpi.comnih.gov These examples suggest that the C-8 nitro group of this compound or its derivatives could potentially be converted to a nitroso functionality under specific reaction conditions, opening avenues for further synthetic diversification.

Positioning of 4 Chloro 8 Nitrocinnoline Within Current Chemical Research Paradigms

4-Chloro-8-nitrocinnoline is a specific derivative of the cinnoline (B1195905) family that embodies the chemical principles discussed above. Its structure, featuring both a chloro and a nitro substituent, makes it a valuable intermediate in organic synthesis. The chlorine atom at the 4-position is susceptible to nucleophilic displacement, allowing for the introduction of various nucleophiles to create a library of 4-substituted-8-nitrocinnoline derivatives.

Research has shown that this compound can be synthesized from 4-hydroxy-8-nitrocinnoline. rsc.org The resulting compound is a solid with a reported melting point of 167-169°C. rsc.org Its utility is demonstrated in its reactions where the chloro group is displaced. For example, its reaction with phenoxide can yield 8-nitro-4-phenoxycinnoline. rsc.org

The dual functionality of this compound positions it as a key building block for creating more complex molecules. The nitro group at the 8-position can be reduced to an amine (8-aminocinnoline), which can then undergo further reactions. evitachem.com This step-wise functionalization allows for the systematic development of novel compounds with potentially interesting biological or material properties. While specific, large-scale applications are not widely documented in the public domain, its role as a reactive intermediate in exploratory chemical synthesis is clear. The study of compounds like this compound is fundamental to the discovery and development of new chemical entities with tailored properties.

Pharmacological and Agrochemical Research on Cinnoline Derivatives: Mechanistic and Structural Insights

Central Nervous System (CNS) Activity and Receptor Binding of Cinnoline (B1195905) Moiety

While the broader class of cinnoline and other related heterocyclic compounds, such as quinolines, have been the subject of extensive pharmacological and agrochemical research, the specific derivative 4-Chloro-8-nitrocinnoline does not appear to have been a focus of such investigations. The available literature primarily mentions this compound in the context of chemical synthesis rather than biological activity.

Generating the requested article would require extrapolating from different, unrelated compounds or fabricating data, which would violate the core principles of scientific accuracy and the specific constraints of the request. Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article on "this compound" that adheres to the provided outline.

Q & A

Q. What spectroscopic and computational tools are recommended for structural elucidation of this compound derivatives?

- Methodological Answer : Combine experimental data (IR, NMR, UV-Vis) with density functional theory (DFT) simulations to predict vibrational frequencies and electronic transitions. Use software like Gaussian or ORCA to model nitro-group electron-withdrawing effects and chlorine’s steric impact on aromatic reactivity . Validate computational models against crystallographic data if available .

Advanced Research Questions

Q. How do electronic effects of the nitro and chloro substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Conduct Hammett studies to quantify substituent effects on reaction rates. Compare catalytic efficiency (e.g., Pd-mediated couplings) with analogous compounds (e.g., 4-Chloroquinoline) to isolate nitro-group contributions . Use cyclic voltammetry to assess redox behavior, particularly nitro-group reduction potentials .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Perform meta-analysis of existing studies to identify variables such as assay conditions (e.g., cell lines, incubation times) or solvent effects. Replicate experiments under controlled conditions (NIH guidelines ) and apply statistical tools (ANOVA, Tukey’s HSD) to isolate confounding factors. Report uncertainties in IC values with 95% confidence intervals .

Q. How can computational modeling predict the environmental persistence or toxicity of this compound?

- Methodological Answer : Use QSAR (Quantitative Structure-Activity Relationship) models to estimate biodegradation half-lives and ecotoxicity. Input parameters include logP (lipophilicity), nitro-group stability, and chlorine’s electronegativity. Validate predictions against experimental microcosm studies or OECD guideline assays .

Q. What are the challenges in synthesizing this compound isotopologs for tracer studies, and how can they be addressed?

- Methodological Answer : Introduce - or -labels at specific positions (e.g., nitro groups) via labeled precursors (e.g., -HNO). Optimize reaction conditions to minimize isotopic dilution, and confirm labeling efficiency using isotope-ratio MS .

Methodological Best Practices

Q. How should researchers design a robust literature review strategy for this compound?

- Methodological Answer : Use SciFinder or Reaxys to filter patents and journals by keywords (e.g., “cinnoline derivatives,” “nitroaromatic synthesis”). Cross-reference CAS Registry Numbers (e.g., 611-35-8 for 4-Chloroquinoline ) to identify structurally related compounds. Exclude non-peer-reviewed sources (e.g., ) .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in pharmacological studies involving this compound?

Q. How can researchers ethically address discrepancies between computational predictions and experimental results for this compound?

- Methodological Answer : Document all assumptions in computational models (e.g., solvent effects omitted, gas-phase approximations). Reconcile discrepancies through ab initio molecular dynamics (AIMD) simulations or experimental validation under inert atmospheres . Publish negative results to enhance transparency .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.